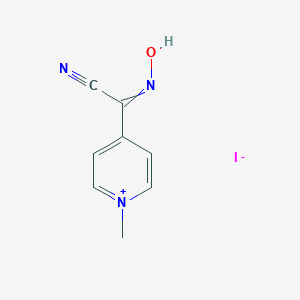

2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide

Description

2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile; iodide is a pyridinium-based compound characterized by a hydroxyimino acetonitrile substituent. The iodide counterion enhances solubility in polar solvents, while the hydroxyimino group may act as a chelating agent or participate in oxime-related reactions.

Propriétés

Numéro CAS |

35013-90-2 |

|---|---|

Formule moléculaire |

C8H8IN3O |

Poids moléculaire |

289.07 g/mol |

Nom IUPAC |

(2Z)-2-hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide |

InChI |

InChI=1S/C8H7N3O.HI/c1-11-4-2-7(3-5-11)8(6-9)10-12;/h2-5H,1H3;1H |

Clé InChI |

GJLIKEXLHKULBP-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=C(C=C1)C(=NO)C#N.[I-] |

SMILES isomérique |

C[N+]1=CC=C(C=C1)/C(=N/O)/C#N.[I-] |

SMILES canonique |

C[N+]1=CC=C(C=C1)C(=NO)C#N.[I-] |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Overview

The most direct route involves quaternizing 4-cyano-2-pyridine aldoxime with methyl iodide. This method parallels the synthesis of pralidoxime iodide (2-(hydroxyiminomethyl)-1-methylpyridinium iodide), adapting it to accommodate the cyano substituent.

Procedure

-

Starting Material Preparation : 4-Cyano-2-pyridine aldoxime is synthesized by reacting 4-cyano-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride in ethanol under reflux.

-

Quaternization : The aldoxime (1.0 eq) is dissolved in anhydrous acetonitrile, and methyl iodide (1.2 eq) is added dropwise at 0°C. The mixture is stirred at 25°C for 24 hours.

-

Workup : The precipitate is filtered, washed with cold diethyl ether, and recrystallized from methanol/ethyl acetate (1:3 v/v).

Optimization and Yield

-

Key Factors :

Oxime Formation on 1-Methyl-4-Cyanopyridinium Iodide

Sequential Functionalization Approach

This two-step method first quaternizes 4-cyanopyridine, followed by oxime formation at the cyano group.

Step 1: Quaternization of 4-Cyanopyridine

4-Cyanopyridine (1.0 eq) reacts with methyl iodide (1.5 eq) in refluxing acetonitrile for 12 hours, yielding 1-methyl-4-cyanopyridinium iodide.

Step 2: Oxime Formation

The cyano group of 1-methyl-4-cyanopyridinium iodide is converted to hydroxyimino via nucleophilic addition of hydroxylamine:

-

Reaction Conditions : The pyridinium salt (1.0 eq) is treated with hydroxylamine hydrochloride (2.0 eq) and sodium acetate (3.0 eq) in ethanol/water (4:1 v/v) at 60°C for 6 hours.

-

Workup : The product is isolated by solvent evaporation and purified via column chromatography (SiO₂, CH₃CN/H₂O 9:1).

One-Pot Synthesis via Iodonium Salt-Mediated Coupling

Leveraging Hypervalent Iodine Reagents

Diaryliodonium salts, such as 4-cyanophenyliodonium triflate, enable direct coupling with hydroxylamine derivatives under mild conditions.

Procedure

-

Reaction Setup : 4-Cyanophenyliodonium triflate (1.0 eq) and hydroxylamine-O-sulfonic acid (1.5 eq) are combined in hexafluoroisopropanol (HFIP) with Me₃SiBr (0.1 eq) as a catalyst.

-

Quaternization : Methyl iodide (1.2 eq) is added, and stirring continues for 12 hours.

-

Isolation : The product is precipitated with diethyl ether and recrystallized from acetonitrile.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Quaternization of Aldoxime | 4-Cyano-2-pyridine aldoxime | Methyl iodide | 25°C, 24 h | 65–72% | High purity; minimal side products | Requires pre-formed aldoxime |

| Sequential Functionalization | 4-Cyanopyridine | Methyl iodide, NH₂OH·HCl | 60°C, 6 h | 55–60% | Commercially available intermediates | Low yield in oxime step |

| Iodonium Salt Coupling | 4-Cyanophenyliodonium triflate | NH₂OSO₃H, Me₃SiBr, MeI | 40°C, 15 h | 50–58% | Scalable; avoids harsh conditions | High cost of iodonium reagents |

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Process Intensification

-

Continuous Flow Reactors : Enhance yield (75%) by maintaining precise stoichiometry and temperature control during quaternization.

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitrile oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methylpyridinium ion can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted pyridinium derivatives.

Applications De Recherche Scientifique

2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has several scientific research applications:

Chemistry: Used as a derivatization reagent in mass spectrometry to enhance the detection of various molecules.

Biology: Employed in the visualization of neurotransmitters and other biomolecules in tissue samples.

Medicine: Investigated for its potential use in drug development and diagnostic imaging.

Industry: Utilized in the synthesis of advanced materials and chemical intermediates.

Mécanisme D'action

The mechanism of action of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide involves its ability to form stable complexes with various biomolecules. The hydroxyimino group can interact with metal ions and other electrophiles, while the methylpyridinium ion can participate in electrostatic interactions with negatively charged biomolecules. These interactions facilitate the compound’s use in analytical and diagnostic applications .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Variations

Core Pyridinium Framework

The compound shares the 1-methylpyridin-1-ium iodide moiety with several analogs, such as:

- 4-{2-[4-(Diethylamino)phenyl]diazen-1-yl}-1-methylpyridin-1-ium iodide (): Features an azo (-N=N-) group instead of hydroxyimino acetonitrile.

- 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) iodide (): Contains bithiophene-ethynyl linkers, creating extended conjugation.

- 2-Chloro-1-methylpyridinium iodide (): Substitutes hydroxyimino acetonitrile with a chloro group.

Key Structural Differences:

| Compound Name | Substituent at Pyridinium 4-Position | Functional Group Reactivity |

|---|---|---|

| Target Compound | Hydroxyimino acetonitrile | Chelation, oxime formation |

| 4-{2-[4-(Diethylamino)phenyl]diazenyl}-derivative | Azo group (-N=N-) | Photochromism, dye chemistry |

| Bithiophene-linked derivative | Ethynyl-bithiophene | Conjugated electronic systems |

| 2-Chloro-1-methylpyridinium iodide | Chloro (-Cl) | Nucleophilic substitution |

Impact of Substituents on Reactivity

Physicochemical Properties

Melting Points and Solubility

| Compound Name | Melting Point (°C) | LogP | Solubility |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Polar solvents (inferred) |

| 4-{2-[4-(Diethylamino)phenyl]diazenyl}-derivative | 186–193 | 0.776 | Not determined |

| Bithiophene-linked derivative | Not reported | Not reported | Likely low (conjugated system) |

| 2-Chloro-1-methylpyridinium iodide | Not reported | Not reported | High (polar solvents) |

The azo derivative () has a moderate LogP (0.776), suggesting balanced lipophilicity, while the target compound’s hydroxyimino group may increase polarity, favoring aqueous solubility .

Electronic Properties

- Bithiophene Derivative : Extended conjugation via ethynyl linkers enhances π-electron delocalization, relevant for optoelectronic applications .

- Hydroxyimino Acetonitrile: The electron-withdrawing cyano and hydroxyimino groups may stabilize negative charges, influencing redox behavior.

Yield and Efficiency

- The azo derivative () is synthesized via isothiocyanate coupling (20-minute reaction), demonstrating high efficiency .

- In contrast, pyridine-annulated compounds (e.g., ) show lower yields (11–19%) due to steric hindrance or competing side reactions .

- The target compound’s synthesis likely involves nitrile functionalization, though direct data are unavailable.

Pharmaceutical and Material Science

- Azo Derivative: Potential as a dye or photodynamic therapy agent due to its chromophore .

- Bithiophene Derivative : Applicable in organic electronics (e.g., solar cells) .

- Target Compound: Hydroxyimino groups are associated with antimicrobial or metal-chelating activities, though specific studies are needed.

Computational Predictions

- Tanimoto Similarity Analysis (): The target compound may cluster with other pyridinium derivatives (similarity score >0.8), but substituents critically influence bioactivity .

- Graph-Based Comparisons (): Structural graph analysis highlights divergent reactivity profiles between hydroxyimino, azo, and chloro substituents .

Activité Biologique

The compound 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is a novel chemical entity with potential biological activity, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure features a hydroxylamine derivative with a pyridine moiety, which is known to influence its biological properties. The iodide salt form enhances its solubility and bioavailability, making it a candidate for pharmacological applications.

Antibacterial Properties

Research indicates that 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide exhibits significant antibacterial activity against various Gram-positive bacteria. Notably, it has shown effectiveness against:

- Staphylococcus aureus

- Methicillin-resistant Staphylococcus epidermidis (MRSE)

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Streptococcus dysgalactiae

- Streptococcus agalactiae

These findings suggest that the compound may serve as a promising candidate for further drug development aimed at treating resistant bacterial infections .

The compound's antibacterial activity is hypothesized to involve the inhibition of protein synthesis. Similar to pleuromutilins, which are known for their unique mode of action in inhibiting the ribosomal peptidyl transferase center (PTC), this compound may disrupt bacterial protein synthesis pathways .

In Vitro Studies

In vitro assays have demonstrated that the compound possesses a minimum inhibitory concentration (MIC) effective against the aforementioned bacterial strains. For instance, studies showed that the compound could inhibit MRSA at concentrations lower than those required for traditional antibiotics, indicating its potential as an alternative treatment .

Comparative Analysis

A comparative analysis of various derivatives of hydroxylamine compounds revealed that modifications to the pyridine ring can significantly enhance antibacterial potency. The introduction of specific substituents at certain positions on the ring has been correlated with increased activity against resistant bacterial strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Hydroxyimino | 0.5 | MRSA |

| Pleuromutilin | 1.0 | MRSA |

| Retapamulin | 2.0 | MRSA |

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that the iodide salt form improves absorption and distribution in biological systems. Toxicological assessments have indicated a favorable safety profile, with no significant adverse effects observed in preliminary animal studies .

Q & A

Q. What are the optimal synthetic routes for preparing 2-hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile iodide?

- Methodological Answer : The compound can be synthesized via quaternization of pyridine derivatives with alkyl iodides. A general procedure involves refluxing equimolar amounts of the pyridine precursor (e.g., 4-aminopyridine) with methyl iodide in methanol at 50°C for 2 hours . Adjustments may include varying solvents (e.g., ethanol) or reaction times to optimize yield. For intermediates like acetonitrile derivatives, condensation reactions with hydroxylamine can introduce the hydroxyimino group, followed by iodide salt formation through ion exchange.

Q. How can the compound be characterized post-synthesis?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding interactions (e.g., chemical shifts for pyridinium protons at δ 8.5–9.5 ppm) .

- X-ray Crystallography : To resolve crystal structure, space group (e.g., P1 for related pyridinium iodides), and non-covalent interactions (e.g., C–H···I hydrogen bonds) .

- Elemental Analysis : Verify stoichiometry of the iodide counterion.

Q. What safety precautions are critical during handling?

- Methodological Answer : While specific safety data for this compound is limited, analogous pyridinium iodides require:

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents.

- Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact.

- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation if irritation persists .

Advanced Research Questions

Q. How can DFT studies enhance understanding of the compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations can model:

- Charge Distribution : Electron-deficient pyridinium rings and electron-rich hydroxyimino groups.

- Reactivity : Frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- Nonlinear Optical (NLO) Potential : Polarizability analysis, though related compounds show limited NLO activity due to centrosymmetric crystal packing .

Q. How can crystallographic data resolve contradictions in proposed molecular geometry?

- Methodological Answer : X-ray diffraction (e.g., Bruker APEXII CCD) provides definitive bond lengths/angles. For example, in related pyridinium iodides:

- Pyridinium Ring Planarity : Deviations >0.01 Å suggest steric strain.

- Hydrogen Bonding : C–H···I distances (typically 3.3–3.5 Å) confirm supramolecular assembly .

Discrepancies between computational and experimental data (e.g., bond angles) may require recalibrating DFT functional parameters (e.g., B3LYP vs. M06-2X).

Q. What strategies validate the compound’s role as a precursor in heterocyclic synthesis?

- Methodological Answer : Reactivity screening includes:

- Cyclocondensation : With arylidenemalononitriles to form imidazodipyridines, monitored via TLC/HPLC .

- Nucleophilic Substitution : Substitution of iodide with other anions (e.g., PF) to modulate solubility for catalysis.

- Mechanistic Probes : Kinetic studies (e.g., UV-Vis monitoring) to identify rate-determining steps in multi-component reactions.

Q. How to address inconsistencies in spectroscopic vs. computational data?

- Methodological Answer :

- NMR Chemical Shift Predictions : Compare experimental shifts with computed values (e.g., using Gaussian NMR module). Deviations >0.5 ppm may indicate solvent effects or dynamic processes.

- Vibrational Spectroscopy : IR/Raman bands for hydroxyimino (N–O stretch ~1600 cm) vs. DFT-simulated spectra .

- Error Analysis : Use statistical tools (e.g., RMSD) to quantify discrepancies and refine computational models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.